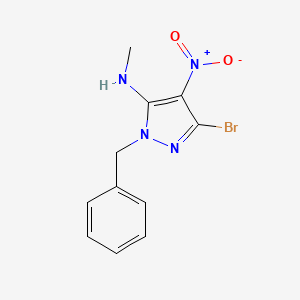

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine

Vue d'ensemble

Description

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine is a useful research compound. Its molecular formula is C11H11BrN4O2 and its molecular weight is 311.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 311.13 g/mol, is primarily investigated for its anti-inflammatory and anticancer properties.

The compound's structure includes a benzyl group, a bromo substituent, and a nitro group on the pyrazole ring, which are critical for its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.13 g/mol |

| Melting Point | 115–116 °C |

| Purity | ≥95% |

Biological Activity

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-3-bromo-4-nitro) | MCF7 | 3.79 |

| N-(1-benzyl-3-bromo-4-nitro) | SF-268 | 12.50 |

| N-(1-benzyl-3-bromo-4-nitro) | NCI-H460 | 42.30 |

These findings suggest that the compound may induce apoptosis or inhibit proliferation in these cancer cells through mechanisms that require further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, studies have shown that modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory markers in cellular models. The presence of the nitro group is often associated with increased anti-inflammatory activity.

Case Studies

A notable study by Bouabdallah et al. explored various pyrazole derivatives, including those structurally related to N-(1-benzyl-3-bromo-4-nitro). Their results indicated significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values suggesting effective inhibition of tumor growth.

Table 2: Cytotoxicity Results from Bouabdallah et al.

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| Compound A (related structure) | Hep-2 | 3.25 |

| Compound B (related structure) | P815 | 17.82 |

The precise mechanism by which N-(1-benzyl-3-bromo-4-nitro) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, exhibit significant anticancer properties. For example, research has shown that similar pyrazole derivatives can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The presence of the nitro group is believed to enhance the compound's reactivity and biological activity against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Pyrazole derivatives have been noted for their ability to combat antibiotic-resistant bacteria, making them promising candidates for developing new antimicrobial agents . The structural characteristics of this compound may contribute to its efficacy against a range of pathogens.

Enzyme Inhibition Studies

Research into the pharmacological applications of pyrazole derivatives has highlighted their role as enzyme inhibitors. For instance, studies have demonstrated that certain pyrazole compounds can inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth rates . This mechanism is particularly relevant for designing targeted therapies that minimize side effects associated with traditional chemotherapy.

Development of Functional Materials

In addition to biological applications, this compound can be utilized in the development of functional materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength. Research is ongoing to explore these applications further .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 3 serves as a key site for transition-metal-mediated coupling.

Direct Arylation

Electron-withdrawing substituents (e.g., nitro at position 4) enhance the pyrazole ring’s electrophilicity, enabling efficient C5-arylation under Pd catalysis.

| Catalyst System | Base | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| PdCl(C₃H₅)(dppb) (1 mol%) | KOAc | DMA | 150°C | 85–90% |

Example: Coupling with 4-bromobenzonitrile forms C5-arylated pyrazoles. Electron-deficient aryl bromides (e.g., nitro-substituted) achieve higher yields (84–90%) due to improved oxidative addition kinetics .

Buchwald-Hartwig Amination

The bromo group undergoes Pd-catalyzed C–N coupling with primary/secondary amines. Ligands like L18 (dialkylbiarylphosphine) enable coupling at low catalyst loadings (0.5–1 mol%) . For sterically hindered amines, Pd/L23 systems show superior selectivity for monoarylation .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 4 activates the pyrazole ring for SNAr at C3–Br.

Key Conditions :

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

-

Temp. : 80–120°C.

Notably, SNAr competes with cross-coupling pathways; selectivity depends on catalyst presence and nucleophile strength .

Nitro Group Transformations

The nitro group offers versatile functionalization routes:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to NH₂. The resulting 4-amino derivative can undergo:

-

Schiff base formation with aldehydes.

-

Diazo coupling for azo dye synthesis.

Cyclization Reactions

Reduction to NH₂ enables intramolecular cyclization. For example, reaction with α,ω-dihaloalkanes forms fused bicyclic pyrazolo[1,5-a]pyrimidines .

Functionalization of the N-Methylamine Group

The N-methylamine at position 5 exhibits limited reactivity due to steric hindrance but can participate in:

-

Quaternization : Alkylation with methyl iodide forms a quaternary ammonium salt.

-

Oxidation : MnO₂-mediated oxidation yields an N-formyl derivative.

Stability and Side Reactions

Propriétés

IUPAC Name |

2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQXNZIQJBTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.